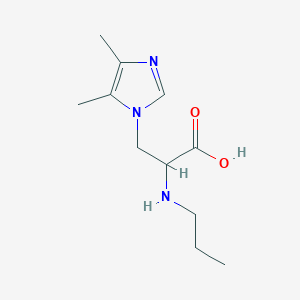
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid is a useful research compound. Its molecular formula is C11H19N3O2 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid is a synthetic compound with notable biological activity, particularly in the context of neuroprotection and potential therapeutic applications for neurodegenerative diseases. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an imidazole ring and a propanoic acid moiety. Its molecular formula is C₁₁H₁₉N₃O₂, with a molecular weight of approximately 225.29 g/mol. The presence of the propylamino group enhances its solubility and bioactivity, while the imidazole structure contributes to its pharmacological properties.
Research indicates that this compound exhibits significant neuroprotective effects. It is believed to inhibit the production of amyloid-beta peptides, which play a crucial role in the pathology of Alzheimer's disease. The compound's ability to modulate neurotransmitter systems and interact with various enzymes involved in synaptic transmission further supports its potential as a therapeutic agent.
Neuroprotective Effects
- Alzheimer's Disease: The compound has been shown to inhibit amyloid-beta peptide production, which is implicated in Alzheimer's pathology. This inhibition may help protect neuronal cells from damage associated with neurodegeneration.
- Mechanisms of Neuroprotection: Interaction studies suggest that the compound can influence neurotransmitter systems and enhance synaptic plasticity, contributing to its protective effects on neurons.
Interaction with Biological Targets
This compound interacts with various biological targets, including:
- Neurotransmitter Receptors: Modulates receptors involved in neurotransmission.
- Enzymes: Inhibits specific enzymes that contribute to neurodegenerative processes.
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Methyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid | Contains a methyl group on imidazole; ethylamino group | Less potent in neuroprotection |
| 3-(5-Methyl-1H-imidazol-1-yl)-2-(isopropylamino)propanoic acid | Isopropyl substitution; different methyl position | Enhanced lipophilicity but lower water solubility |
| 4-(5-Methyl-1H-imidazol-2-yl)-butanoic acid | Longer carbon chain; different nitrogen placement | Potentially different pharmacokinetics |
The unique arrangement of functional groups in this compound enhances its bioactivity while maintaining solubility and stability in physiological conditions.
Case Studies and Research Findings
Recent studies have focused on the compound's potential therapeutic applications:
- Neuroprotective Studies: In vitro assays demonstrated that the compound significantly reduces amyloid-beta levels in neuronal cell cultures, suggesting its potential as a treatment for Alzheimer's disease.
- Pharmacological Research: Investigations into the pharmacokinetics and bioavailability of the compound indicate favorable properties for drug development.
- Toxicity Assessments: Preliminary toxicity studies suggest that this compound exhibits low toxicity profiles in animal models, supporting its safety for further research.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
3-(4,5-dimethylimidazol-1-yl)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-12-10(11(15)16)6-14-7-13-8(2)9(14)3/h7,10,12H,4-6H2,1-3H3,(H,15,16) |
InChIキー |
GDHJKCFUFDRCLV-UHFFFAOYSA-N |
正規SMILES |
CCCNC(CN1C=NC(=C1C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















